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Introduction

GAT564, more accurately identified in scientific literature and corporate disclosures as GIGA-
564, is a novel anti-CTLA-4 monoclonal antibody developed by GigaGen Inc., a subsidiary of
Grifols.[1] It is engineered to offer a potentially superior therapeutic window compared to
existing anti-CTLA-4 therapies by optimizing the depletion of intratumoral regulatory T cells
(Tregs) while minimizing checkpoint inhibition.[1] This design philosophy aims to enhance anti-
tumor efficacy and reduce the immune-related adverse events that are characteristic of this
class of immunotherapy.[1]

This guide provides a comparative analysis of the preclinical data for GIGA-564 against two
established anti-CTLA-4 antibodies: ipilimumab and tremelimumab. The information is intended
for researchers, scientists, and drug development professionals preparing for an Investigational
New Drug (IND) submission.

Comparative Preclinical Data

The following tables summarize the available preclinical data for GIGA-564, ipilimumab, and
tremelimumab, focusing on efficacy, safety and toxicology, and pharmacokinetics. It is
important to note that publicly available data for GIGA-564 is primarily from murine models, as
is common for entities in the preclinical stage. Data for ipilimumab and tremelimumab are
derived from a combination of murine and non-human primate (cynomolgus monkey) studies,
the latter being a standard relevant species for IND-enabling toxicology for monoclonal
antibodies.[2]
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Efficacy

Parameter

GIGA-564

Ipilimumab

Tremelimumab

Mechanism of Action

Minimal checkpoint
inhibition, enhanced
FcyR-mediated

intratumoral Treg

CTLA-4 checkpoint
blockade and FcyR-

mediated Treg

CTLA-4 checkpoint
blockade.[4]

) depletion.
depletion.[1][3][4]
Increased ability to
) o Enhances IL-2
) o induce in vitro FcR Induces FcR o
In Vitro Activity _ _ _ _ production in T-cells.
signaling compared to  signaling.

ipilimumab.[3][5]

[4]

In Vivo Efficacy
(Murine Models)

Superior anti-tumor
activity compared to
ipilimumab in a human
CTLA-4 knock-in
mouse model with
MC38 tumors.[3][4][5]

Demonstrates anti-
tumor activity in
various syngeneic
mouse models (e.qg.,
MC38, CT26).[6][7]

Shows anti-tumor
activity in preclinical

models.[4]

Impact on T-cell

Induces less Treg
proliferation and more

effective depletion of

Can induce

proliferation of Tregs,

Aims to enhance T-

Populations intratumoral Tregs potentially limiting cell activation.[4]
compared to efficacy.
ipilimumab.[3][4][5]
Safety and Toxicology
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Parameter

GIGA-564

Ipilimumab

Tremelimumab

Primary Toxicology

Murine models (for

Cynomolgus Monkey.

Cynomolgus Monkey.

Species initial studies).[1] [2] [4]
Lower toxicity with
] reduced colon and Can induce immune- Data in murine models
Key Toxicology

Findings (Murine)

skin inflammation
compared to

ipilimumab.[1]

related adverse

events.

is less detailed in the

public domain.

Key Toxicology
Findings (Primate)

Data not publicly
available.

Dose-dependent
immune-related
gastrointestinal
inflammation
observed in
combination studies.
[6][7] No major
findings in single-

agent studies.[2]

No dose-limiting
toxicities reported in
early clinical trials,
with a side effect
profile consistent with

the drug class.

No-Observed-
Adverse-Effect-Level
(NOAEL)

Not publicly available.

Not explicitly stated in
the provided

preclinical data.

Not publicly available.

Maximum Tolerated
Dose (MTD)

Not publicly available.

Not reached in some
early clinical studies,
with dosing up to 10
mg/kg.[8]

A dose of 15 mg/kg
was associated with
dose-limiting toxicities

in a Phase | trial.[4]

Pharmacokinetics
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Parameter GIGA-564 Ipilimumab Tremelimumab
) ) ) Cynomolgus Monkey, Cynomolgus Monkey,
Species Not publicly available.
Human. Human.
~7 days (murine
. ) . ~19.6 days (human).
Half-life Not publicly available. model),[6] ~15 days [10]
(human).[9]
) ] 15.3 mL/h (human). 0.26 L/day (human).
Clearance Not publicly available.

[11]

[12]

Volume of Distribution

Not publicly available.

7.21 L (human).[11]

3.97 L (central,
human).[12]

Dose Proportionality

Not publicly available.

Dose-proportional
within the 0.3 to 10
mg/kg range.[9]

Linear

pharmacokinetics.[13]

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility and validation of preclinical

data in an IND submission. Below are representative methodologies for key experiments.

In Vivo Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of the test article compared to a reference

article and vehicle control.

Animal Model: Human CTLA-4 knock-in mice are used to assess human-specific antibodies
like GIGA-564. Standard syngeneic models (e.g., C57BL/6 mice) are used for antibodies

with murine cross-reactivity.

Tumor Cell Line: Murine cancer cell lines such as MC38 (colon adenocarcinoma) or B16

(melanoma) are selected based on their immunogenicity and growth characteristics.

Procedure:

o Tumor cells are implanted subcutaneously into the flank of the mice.
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o When tumors reach a predetermined size (e.g., 50-100 mm3), mice are randomized into
treatment groups.

o The test article, reference article (e.qg., ipiimumab), and vehicle control are administered
via an appropriate route (typically intraperitoneal or intravenous) at specified dose levels
and schedules (e.qg., twice weekly for 3 weeks).

o Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

o At the end of the study, or when tumors reach a predetermined endpoint, mice are
euthanized, and tumors and relevant tissues (e.g., spleen, lymph nodes) are collected for
further analysis (e.qg., flow cytometry, immunohistochemistry) to assess the immune cell
infiltrate.

» Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary
endpoints can include changes in the composition of tumor-infiltrating lymphocytes (TILS),
such as the ratio of CD8+ effector T cells to regulatory T cells.

GLP Toxicology and Toxicokinetics in Cynomolgus
Monkeys

o Objective: To assess the safety profile and toxicokinetics of the test article in a relevant non-
human primate species to support first-in-human clinical trials.

e Animal Model: Cynomolgus monkeys are chosen due to the cross-reactivity of the antibody
with the primate target.

e Study Design:

o Animals are assigned to multiple dose groups (e.g., low, mid, high dose) and a vehicle
control group. A typical group size is 3-5 animals per sex.

o The test article is administered intravenously at specified intervals (e.g., weekly) for a
defined duration (e.g., 4 or 13 weeks), as guided by ICH S6.

o Arecovery group is often included to assess the reversibility of any observed toxicities.
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e Assessments:

o In-life: Clinical observations, body weight, food consumption, ophthalmology,
electrocardiography (ECG), and body temperature are monitored throughout the study.

o Clinical Pathology: Blood and urine samples are collected at multiple time points for
hematology, clinical chemistry, and urinalysis.

o Toxicokinetics (TK): Blood samples are collected at predefined time points after dosing to
determine the concentration of the test article over time, allowing for calculation of
parameters such as Cmax, AUC, half-life, and clearance.

o Immunogenicity: Anti-drug antibody (ADA) responses are monitored.

o Anatomic Pathology: At the end of the study, a full necropsy is performed, and a
comprehensive list of tissues is collected for macroscopic and microscopic examination.

« Endpoints: The primary endpoints are the identification of target organs of toxicity, the dose-
response relationship for any adverse effects, and the determination of the No-Observed-
Adverse-Effect-Level (NOAEL).

Visualizations
CTLA-4 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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